Cddo-tfea

Overview

Description

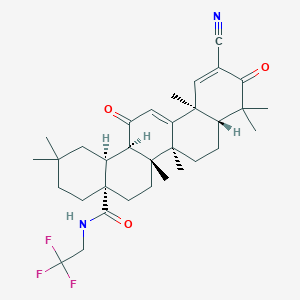

- CDDO-TFEA is a trifluoroethylamide derivative of CDDO (2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide).

- It acts as an activator of the NF-E2-related factor-2 (Nrf2)/antioxidant response element (ARE) signaling pathway.

- The Nrf2/ARE pathway plays a crucial role in antioxidant and anti-inflammatory responses.

Preparation Methods

- Synthetic routes for CDDO-TFEA involve chemical modifications of the parent compound CDDO.

- Reaction conditions may vary, but the trifluoroethylamide group is introduced to enhance blood-brain barrier penetration.

- Industrial production methods are not widely documented due to its research-oriented nature.

Chemical Reactions Analysis

- CDDO-TFEA undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents include those used for amide formation and fluorination.

- Major products include modified CDDO derivatives with improved bioavailability.

Scientific Research Applications

Mechanism of Action

- CDDO-TFEA activates Nrf2, leading to increased expression of antioxidant and cytoprotective proteins.

- Molecular targets include Nrf2 itself, HO-1, NQO-1, and Glutathione reductase.

Comparison with Similar Compounds

- CDDO-TFEA’s uniqueness lies in its trifluoroethylamide modification, enhancing blood-brain barrier permeability.

- Similar compounds include CDDO and other triterpenoids with Nrf2-activating properties.

Biological Activity

CDDO-TFEA (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid trifluoroethylamide) is a synthetic triterpenoid that has garnered attention for its diverse biological activities, particularly in the realms of cancer therapy and neuroprotection. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

This compound exerts its biological effects primarily through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. This pathway plays a critical role in cellular defense against oxidative stress and inflammation, making it a target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.

Activation of Nrf2

Research indicates that this compound activates Nrf2, leading to its translocation into the nucleus and subsequent upregulation of antioxidant genes such as Hmox-1 (heme oxygenase-1) and NQO1 (NAD(P)H:quinone oxidoreductase 1). This activation helps mitigate oxidative damage and inflammation, which are implicated in conditions like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS) .

Anti-Cancer Properties

This compound has demonstrated significant anti-cancer activity across various studies:

- Inhibition of Glioma Cells : A study focused on glioblastoma multiforme (GBM) cells showed that this compound induces apoptosis and cell cycle arrest at the G2/M phase. The compound inhibits key cell cycle regulators such as Cyclin B1 and CDK1 while promoting the expression of checkpoint kinases CHK1 and CHK2 .

- Reduction of Lung Cancer Cell Invasion : this compound was found to reduce lung cancer cell invasion in a BACH1-dependent manner. BACH1 is a transcription factor that represses Hmox-1 expression; thus, inhibiting BACH1 enhances the therapeutic potential of CDDO derivatives .

Neuroprotective Effects

This compound also exhibits neuroprotective properties, particularly in models of neurodegeneration:

- EAE Model : In an experimental autoimmune encephalomyelitis (EAE) mouse model, this compound significantly reduced clinical symptoms and improved survival rates. The compound suppressed inflammatory cytokines such as IL-17 and promoted myelin preservation .

- ALS Models : Studies have shown that this compound can activate Nrf2 in NSC-34 cells expressing mutant SOD1, leading to enhanced survival in ALS models. The compound's ability to modulate oxidative stress responses is crucial for its neuroprotective effects .

Table 1: Summary of Biological Activities of this compound

Properties

IUPAC Name |

(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h14-15,20,22,24H,8-13,16,18H2,1-7H3,(H,38,41)/t20-,22-,24-,29-,30+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRASLQCAYTTEB-KPOXMGGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.